molecular formula C15H26N2O4 B1507187 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate CAS No. 1147422-12-5

1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate

Cat. No. B1507187
M. Wt: 298.38 g/mol
InChI Key: SLDPVSFZUCLIAY-UHFFFAOYSA-N
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Patent
US08293735B2

Procedure details

To a solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (100 mg, 0.389 mmol) in DCE (11 mL) was added azetidine (33 mg, 0.578 mmol). The mixture was stirred at RT for 10 min, then sodium triacetoxyborohydride (132 mg, 0.623 mmol) was added and stirring was continued for 2 h. Water was added to the reaction mixture before being loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (102 mg, 88%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:10](=O)[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4].[NH:19]1[CH2:22][CH2:21][CH2:20]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O>ClCCCl>[CH3:1][O:2][C:3]([CH:5]1[CH:10]([N:19]2[CH2:22][CH2:21][CH2:20]2)[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
33 mg
Type
reactant
Smiles
N1CCC1
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
then eluted with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1CN(CCC1N1CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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